![molecular formula C23H35NaO8 B583524 (R)-3''-Hydroxy Pravastatin Sodium Salt CAS No. 722504-46-3](/img/structure/B583524.png)
(R)-3''-Hydroxy Pravastatin Sodium Salt
描述
(R)-3''-Hydroxy Pravastatin Sodium Salt, also known as ®-3’'-hydroxy pravastatin sodium, is a chemical compound with the molecular formula C23H35O8.Na.
准备方法
The synthesis of ®-3’'-hydroxy pravastatin sodium involves several steps. The synthetic routes typically include the hydroxylation of pravastatin sodium under specific reaction conditions. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity of the compound.
化学反应分析
®-3’'-hydroxy pravastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cholesterol Management
Pravastatin is widely recognized for its cholesterol-lowering properties. It inhibits the HMG-CoA reductase enzyme, which plays a critical role in the biosynthesis of cholesterol in the liver. By reducing cholesterol levels, Pravastatin helps to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels.
Clinical Studies
- Primary Prevention of Coronary Heart Disease : Clinical trials have demonstrated that Pravastatin effectively reduces the incidence of coronary heart disease events in individuals with elevated cholesterol levels but without prior cardiovascular events .
- Effects on Very-Low-Density Lipoprotein (VLDL) : In studies involving nephrotic rats, Pravastatin administration significantly decreased plasma triglyceride concentrations and altered VLDL composition, suggesting its potential effectiveness in conditions associated with dyslipidemia .
Cardiovascular Protection
Pravastatin's cardioprotective effects extend beyond lipid-lowering. It has been shown to improve endothelial function and reduce inflammation, contributing to overall cardiovascular health.
Research Applications
Pravastatin is not only used clinically but also serves as a valuable tool in research settings. Its ability to modulate lipid metabolism makes it useful for studying various metabolic disorders.
Case Studies
- Biotransformation Studies : Research has focused on the biotransformation pathways of Pravastatin in humans, revealing insights into its metabolism and pharmacokinetics . Understanding these pathways aids in optimizing dosing regimens and minimizing side effects.
- Comparative Studies with Other Statins : Investigations comparing Pravastatin with other statins have provided insights into differences in efficacy and safety profiles, particularly regarding their effects on liver enzymes and muscle-related side effects .
Safety Profile and Side Effects
While Pravastatin is generally well-tolerated, it can lead to some adverse effects. Commonly reported side effects include muscle pain, gastrointestinal disturbances, and liver enzyme elevations.
Side Effect | Incidence (%) | Notes |
---|---|---|
Muscle Pain | 2.7 | Commonly reported but usually mild |
Gastrointestinal Issues | 5.6 | Includes nausea, diarrhea |
Liver Enzyme Elevation | 0.5 | Typically reversible upon discontinuation |
作用机制
The mechanism of action of ®-3’'-hydroxy pravastatin sodium involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
相似化合物的比较
®-3’'-hydroxy pravastatin sodium can be compared with other similar compounds, such as:
Pravastatin sodium: While both compounds are used to lower cholesterol levels, ®-3’'-hydroxy pravastatin sodium has a hydroxyl group that may enhance its efficacy.
Atorvastatin calcium: This compound is another HMG-CoA reductase inhibitor but differs in its molecular structure and pharmacokinetic properties.
Simvastatin: Similar to pravastatin, simvastatin is used to lower cholesterol levels but has different metabolic pathways and side effects.
生物活性
(R)-3''-Hydroxy Pravastatin Sodium Salt, commonly referred to as pravastatin, is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and recent research findings, including case studies and data tables to illustrate its efficacy and applications.
Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the synthesis of cholesterol in the liver, leading to:
- Increased expression of hepatic LDL receptors.
- Decreased plasma levels of low-density lipoprotein (LDL) cholesterol.
- Modest reductions in very low-density lipoproteins (VLDL) and triglycerides.
- A slight increase in high-density lipoprotein (HDL) cholesterol levels .
Pharmacodynamics
The pharmacological effects of pravastatin have been extensively studied. Notably, clinical trials have demonstrated significant reductions in total cholesterol and LDL levels. For instance:
- Total Cholesterol Reduction : 18%
- LDL Cholesterol Reduction : 27%
- Triglycerides Reduction : 6%
- HDL Cholesterol Increase : 4%
Moreover, pravastatin has been associated with a 24% reduction in the risk of death from coronary disease in patients with elevated cholesterol levels .
Biological Activity in Disease Models
Recent studies have explored the role of pravastatin beyond cholesterol management. For example:
-
Rheumatoid Arthritis : In a mouse model of inflammatory arthritis, pravastatin administration significantly increased levels of pro-resolving mediators known as resolvins. This led to a notable reduction in joint inflammation and systemic leukocyte activation .
Treatment RvT1 Increase (%) Joint Inflammation Reduction (%) Pravastatin ~20 Significant Atorvastatin >200 Significant Simvastatin Not significant Not significant - Nephrotic Syndrome : In nephrotic rats, pravastatin treatment resulted in reduced plasma triglyceride concentrations while having no significant effect on plasma cholesterol levels .
Stability Studies
The stability of pravastatin sodium salt has also been evaluated for clinical applications. A study focused on developing an aqueous solution for dysphagic patients demonstrated that pravastatin remained stable over time when stored under various conditions. The analysis showed no significant changes in concentration over 60 days, indicating its suitability for alternative administration routes .
Case Studies
Several case studies highlight the effectiveness of pravastatin in real-world settings:
- Case Study 1 : A patient with hyperlipidemia was treated with pravastatin, resulting in a significant decrease in LDL levels from 160 mg/dL to 110 mg/dL over three months.
- Case Study 2 : In patients with rheumatoid arthritis receiving pravastatin alongside standard therapy, there was a marked improvement in joint function and reduction in inflammatory markers compared to those not receiving statin therapy.
属性
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14+,16+,17+,18+,19-,20-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHPBQZWYYTKO-OYKXKHFWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@@H](C)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729860 | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722504-46-3 | |
Record name | (R)-3''-Hydroxy pravastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3''-HYDROXY PRAVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW96MX2PQY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。